molecular formula C12H6N6O10 B13811336 N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline CAS No. 21565-22-0

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline

Cat. No.: B13811336
CAS No.: 21565-22-0
M. Wt: 394.21 g/mol
InChI Key: VSGCEWSTFLCCNI-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of multiple nitro groups attached to an aniline structure. This compound is known for its high reactivity and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline typically involves the nitration of aniline derivatives. One common method includes the nitration of 2,4-dinitroaniline with nitric acid under controlled conditions to introduce additional nitro groups, resulting in the formation of the desired compound . The reaction is usually carried out in a mixture of concentrated sulfuric acid and nitric acid at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain safety and efficiency. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of corresponding amines, while oxidation can lead to the formation of various nitro derivatives .

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as the inhibition of enzyme activities or the disruption of cellular processes. The compound’s high reactivity allows it to form covalent bonds with target molecules, leading to significant changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline is unique due to its multiple nitro groups, which confer high reactivity and versatility in various chemical reactions. This makes it particularly valuable in research and industrial applications where such properties are required .

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6O10/c19-14(20)6-1-2-8(9(3-6)16(23)24)13-12-10(17(25)26)4-7(15(21)22)5-11(12)18(27)28/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGCEWSTFLCCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175909
Record name N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21565-22-0
Record name N-(2,4-Dinitrophenyl)-2,4,6-trinitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21565-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021565220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline
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